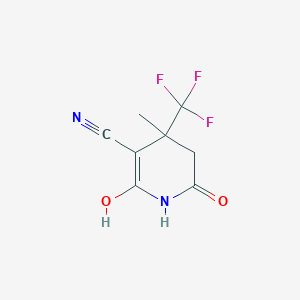
(3,6-Dichloropyridin-2-yl)methanol
概要
説明
(3,6-Dichloropyridin-2-yl)methanol, also known as 3,6-DCPM, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless crystalline solid with a molecular formula of C7H5Cl2NO. 3,6-DCPM is synthesized through a reaction of pyridine and formaldehyde, and is used in a variety of scientific research applications, including biochemical and physiological studies.
科学的研究の応用
Biocatalytic Synthesis in Microreaction Systems
Chen et al. (2021) explored the synthesis of a related compound, S-(4-chlorophenyl)-(pyridin-2-yl) methanol, using a green and efficient biocatalytic process. They utilized recombinant Escherichia coli as a catalyst in a water-cyclohexane system, achieving high yield and enantiomeric excess through a novel microreaction system. This approach significantly reduced reaction time compared to traditional methods (Chen et al., 2021).
Nickel Complexes in Ethylene Oligomerization
Kermagoret and Braunstein (2008) synthesized nickel complexes with ligands including (pyridin-2-yl)methanol and investigated their application in the catalytic oligomerization of ethylene. This research demonstrated the potential of these complexes in industrial processes like polymer production (Kermagoret & Braunstein, 2008).
Crystal Structure Studies
Percino et al. (2005) focused on the synthesis, characterization, and crystal structure of a compound derived from (6-methylpyridin-2-yl)methanol. This research contributes to the understanding of molecular and crystalline structures, aiding in the development of new materials and pharmaceuticals (Percino et al., 2005).
Applications in Food Chemistry
Chen, Dai, and Kitts (2016) detected a Maillard reaction product related to pyridin-2-yl)methanol in bread. Their study highlights the relevance of these compounds in food chemistry and their potential bioavailability (Chen, Dai, & Kitts, 2016).
Production of Chiral Intermediates in Pharmaceuticals
Ni, Zhou, and Sun (2012) reported the production of a chiral intermediate of the drug Betahistine using a newly isolated Kluyveromyces sp. This research emphasizes the role of (3,6-Dichloropyridin-2-yl)methanol derivatives in pharmaceutical synthesis (Ni, Zhou, & Sun, 2012).
Structural and Magnetic Properties in Material Science
Yong, Zhang, and She (2013) studied the structural and magnetic properties of hydrochloride crystals based on a derivative of pyridin-2-yl)methanol. Their work contributes to the understanding of material properties and potential applications in electronics and magnetism (Yong, Zhang, & She, 2013).
CO2 Reduction to Methanol
Seshadri, Lin, and Bocarsly (1994) discovered that the pyridinium ion, related to pyridin-2-yl)methanol, is an effective catalyst for the reduction of CO2 to methanol. This research is particularly relevant for environmental chemistry and sustainable energy solutions (Seshadri, Lin, & Bocarsly, 1994).
Safety and Hazards
The safety information for “(3,6-Dichloropyridin-2-yl)methanol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, and H315 means it causes skin irritation. The signal word for this compound is "Warning" .
特性
IUPAC Name |
(3,6-dichloropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQSLENDSAQNKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606155 | |
| Record name | (3,6-Dichloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58804-10-7 | |
| Record name | (3,6-Dichloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)






![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)


![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)
![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)

